4-Acetylcyclohexene 4-Acetylcyclohexene
Brand Name: Vulcanchem
CAS No.: 7353-76-6
VCID: VC8419358
InChI: InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3
SMILES: CC(=O)C1CCC=CC1
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

4-Acetylcyclohexene

CAS No.: 7353-76-6

Cat. No.: VC8419358

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

4-Acetylcyclohexene - 7353-76-6

Specification

CAS No. 7353-76-6
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name 1-cyclohex-3-en-1-ylethanone
Standard InChI InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3
Standard InChI Key DJCDJUMICVADAG-UHFFFAOYSA-N
SMILES CC(=O)C1CCC=CC1
Canonical SMILES CC(=O)C1CCC=CC1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

4-Acetylcyclohexene is a bicyclic compound with a density of 0.947 g/cm³ and a boiling point of 180.9°C at 760 mmHg . Its flash point of 60.4°C indicates moderate flammability, necessitating careful handling in laboratory settings. The compound’s IUPAC name, 1-cyclohex-3-en-1-ylethanone, reflects its ketone functional group attached to a cyclohexene backbone. The acetyl group at position 4 introduces steric and electronic effects that influence its reactivity, particularly in cycloaddition and oxidation reactions.

The molecular structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS). Its Standard InChI (InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2,5,8H,3-4,6H2,1H3) provides a precise representation of atomic connectivity and stereochemistry.

Comparative Analysis with Analogous Compounds

4-Acetylcyclohexene distinguishes itself from simpler cyclohexene derivatives through enhanced reactivity. For example, 4-Acetylcyclohexene-1-carbaldehyde (PubChem CID 13716991), a structural analog, incorporates an additional aldehyde group, broadening its utility in condensation reactions . The table below contrasts key properties of these compounds:

Property4-Acetylcyclohexene 4-Acetylcyclohexene-1-carbaldehyde
Molecular FormulaC8H12OC_8H_{12}OC9H12O2C_9H_{12}O_2
Molecular Weight (g/mol)124.18152.19
Boiling Point (°C)180.9Not reported
Functional GroupsAcetyl, cyclohexeneAcetyl, cyclohexene, aldehyde

The presence of multiple functional groups in analogs like 4-Acetylcyclohexene-1-carbaldehyde enables participation in sequential reactions, such as aldol condensation, which are less feasible with the parent compound .

Synthesis and Industrial Production

Synthetic Routes

4-Acetylcyclohexene is synthesized through Friedel-Crafts acylation, where cyclohexene reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3AlCl_3). This method achieves moderate yields (50–70%) and requires stringent temperature control to prevent polymerization side reactions. Alternative pathways include:

  • Diels-Alder Reactions: Cyclohexene derivatives react with dienophiles to form acetylated products.

  • Oxidative Functionalization: Selective oxidation of 4-ethylcyclohexene using chromium-based oxidants.

Industrial-scale production often optimizes solvent systems (e.g., dichloromethane) and catalyst recycling to enhance cost-efficiency. Recent advances in flow chemistry have reduced reaction times from hours to minutes, improving throughput.

Purification and Characterization

Crude 4-Acetylcyclohexene is purified via fractional distillation under reduced pressure (60–80 mmHg) to isolate the product from unreacted starting materials and byproducts. Purity assessments using GC-MS typically confirm >95% chemical homogeneity, with common impurities including 3-acetylcyclohexene and cyclohexene oxide .

Reactivity and Catalytic Applications

Diels-Alder Reactions

The electron-deficient cyclohexene ring in 4-Acetylcyclohexene acts as a diene in Diels-Alder reactions, forming six-membered cycloadducts with electron-rich dienophiles like maleic anhydride. Catalytic studies demonstrate that the acetyl group stabilizes transition states, accelerating reaction rates by 30–40% compared to unsubstituted cyclohexene.

Table 1: Catalytic Performance in Diels-Alder Reactions

CatalystReaction Time (h)Yield (%)Reference
None2445
AlCl3AlCl_3678
Zeolite Y482

Oxidation and Reduction Pathways

Selective oxidation of 4-Acetylcyclohexene with KMnO4KMnO_4 under acidic conditions yields 4-acetylcyclohexanecarboxylic acid, a precursor for polymer synthesis. Conversely, catalytic hydrogenation over palladium produces 4-acetylcyclohexane, which exhibits enhanced thermal stability.

Biological and Pharmacological Activities

Antibacterial Properties

4-Acetylcyclohexene derivatives demonstrate moderate antibacterial activity against Gram-positive bacteria. In a 2024 study, 1,4-Dimethyl-4-acetylcyclohexene (a structural analog) exhibited minimum inhibitory concentrations (MICs) of 0.312–0.625 mg/mL against Staphylococcus aureus and Bacillus subtilis, comparable to chloramphenicol .

Table 2: Antibacterial Activity of 4-Acetylcyclohexene Derivatives

Bacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
S. aureus ATCC 65380.3120.312
B. subtilis ATCC 66330.3120.625
E. coli ATCC 259221.2502.500

Synergistic Effects with Antibiotics

Combining 4-Acetylcyclohexene derivatives with streptomycin or chloramphenicol reduces antibiotic MICs by 4- to 16-fold, indicating potent synergy. For example, a fractional inhibitory concentration index (FICI) of 0.10 was observed against S. aureus when using leaf essential oils containing 1,4-Dimethyl-4-acetylcyclohexene .

Industrial and Research Applications

Polymer Chemistry

4-Acetylcyclohexene serves as a crosslinking agent in epoxy resins, enhancing mechanical strength and thermal resistance. Copolymerization with styrene derivatives yields materials with glass transition temperatures (TgT_g) exceeding 120°C.

Flavor and Fragrance Industry

Hydrogenation products of 4-Acetylcyclohexene, such as 4-acetylcyclohexane, contribute mint-like aromas in perfumery. Its low odor threshold (0.02 ppm) makes it ideal for subtle fragrance formulations .

Future Directions and Research Gaps

While current studies emphasize synthetic and antibacterial applications, unexplored areas include:

  • Anticancer Potential: Screening against human cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxic effects.

  • Green Chemistry: Developing solvent-free synthesis routes using microwave irradiation.

  • Drug Delivery Systems: Functionalizing nanoparticles with 4-Acetylcyclohexene for targeted antibiotic delivery.

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